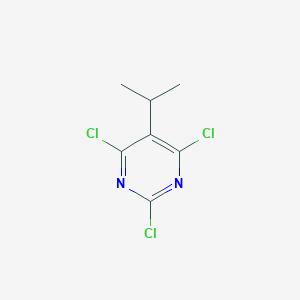

2,4,6-Trichloro-5-isopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSTWNQGHUOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290125 | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-42-3 | |

| Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,4,6-Trichloro-5-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 2,4,6-Trichloro-5-isopropylpyrimidine (CAS No. 1780-42-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide reasoned estimations. Detailed experimental protocols for synthesis and property determination are also presented.

Core Physical Properties

Table 1: Comparison of Physical Properties of 5-Substituted-2,4,6-trichloropyrimidines

| Property | 2,4,6-trichloropyrimidine | 2,4,6-Trichloro-5-methylpyrimidine | 2,4,6-Trichloro-5-ethylpyrimidine | This compound (Target) |

| CAS Number | 3764-01-0 | 1780-36-5 | 1780-38-7 | 1780-42-3 |

| Molecular Formula | C₄HCl₃N₂[1] | C₅H₃Cl₃N₂[2] | C₆H₅Cl₃N₂[3] | C₇H₇Cl₃N₂ |

| Molecular Weight ( g/mol ) | 183.42[1] | 197.45[2] | 211.48[3] | 225.50 |

| Melting Point (°C) | 23-25[4][5] | 65-69[6] | Not Available | Estimated: Likely a low-melting solid or liquid at room temperature |

| Boiling Point (°C) | 210-215 | 132-136 (at 23-25 Torr)[6] | 244.2 (at 760 mmHg)[3] | Estimated: > 250 °C at 760 mmHg |

| Density (g/mL) | 1.595 (at 20°C) | 1.542 (Predicted)[6] | 1.463[3] | Estimated: ~1.4-1.5 |

| Solubility | Not miscible or difficult to mix in water[7][8] | Not Available | Not Available | Estimated: Insoluble in water; Soluble in organic solvents (e.g., chlorinated solvents, ethers, aromatic hydrocarbons) |

| Refractive Index | n20/D 1.57 | Not Available | Not Available | Estimated: ~1.56-1.58 |

Estimation Rationale:

-

Melting Point: The melting point of the 5-methyl analog is significantly higher than the parent compound. The larger, bulkier isopropyl group might disrupt crystal packing, potentially leading to a lower melting point compared to the methyl analog, possibly rendering it a liquid or low-melting solid at ambient temperature.

-

Boiling Point: A consistent increase in boiling point is observed with increasing alkyl chain length (H < ethyl). The isopropyl group, being larger than ethyl, is expected to further increase the boiling point due to increased van der Waals forces.

-

Density: A slight decrease in density is seen from the parent compound to the ethyl and predicted for the methyl analog. It is reasonable to assume the density of the isopropyl derivative will be in a similar range, likely slightly lower than the parent compound.

-

Solubility: The presence of the non-polar isopropyl group will further decrease its solubility in water compared to the already sparingly soluble 2,4,6-trichloropyrimidine. It is expected to be readily soluble in common organic solvents.

Spectral Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known spectra of 2,4,6-trichloropyrimidine and the typical signals for an isopropyl group.

Table 2: Predicted Spectral Characteristics

| Technique | Predicted Data |

| ¹H NMR | - Septet (1H) for the isopropyl CH proton, likely in the range of 3.0-4.0 ppm. - Doublet (6H) for the two methyl groups of the isopropyl moiety, likely in the range of 1.2-1.5 ppm. |

| ¹³C NMR | - Signals for the pyrimidine ring carbons, with chemical shifts influenced by the three chlorine atoms. - A signal for the isopropyl CH carbon. - A signal for the equivalent isopropyl CH₃ carbons. |

| IR Spectroscopy | - C-H stretching vibrations for the isopropyl group around 2850-3000 cm⁻¹. - C-H bending vibrations for the isopropyl group around 1365-1385 cm⁻¹ (characteristic doublet). - Ring stretching vibrations for the pyrimidine core, typically observed in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibrations, typically below 800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (225.50 g/mol ), exhibiting a characteristic isotopic pattern for three chlorine atoms. - Fragmentation patterns likely involving the loss of chlorine atoms and the isopropyl group. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the chlorination of 5-isopropylbarbituric acid. This method is analogous to the synthesis of other 2,4,6-trichloropyrimidine derivatives.[9]

Reaction Scheme:

5-isopropylbarbituric acid + POCl₃ → this compound

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 5-isopropylbarbituric acid.

-

Addition of Reagent: Under a nitrogen atmosphere, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine, such as N,N-dimethylaniline, can be used as a catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (e.g., 3-6 hours) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagrams

Workflow for Physicochemical Property Determination

The following diagram outlines a logical workflow for the experimental determination of the key physical properties of a synthesized compound like this compound.

Caption: Workflow for the determination of physicochemical properties.

Conceptual Synthesis Pathway

This diagram illustrates the general synthetic relationship starting from a precursor to the final product.

Caption: Synthesis of this compound.

References

- 1. 2,4,6-trichloropyrimidine-5-carboxaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 2. 5-氯-2,4,6-三氟嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1780-42-3 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 1780-42-3 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde | C5HCl3N2O | CID 10932746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trichloropyrimidine, 97% 3764-01-0 India [ottokemi.com]

- 9. 2,4,6-Trichloro Pyrimidine - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

2,4,6-Trichloro-5-isopropylpyrimidine chemical structure and analysis

An In-depth Technical Guide to 2,4,6-Trichloro-5-isopropylpyrimidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a halogenated pyrimidine derivative. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with three chlorine atoms at positions 2, 4, and 6, and an isopropyl group at the 5th position.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1780-42-3[1] |

| Linear Formula | C₇H₇Cl₃N₂[1] |

| Molecular Weight | 225.50 g/mol |

| IUPAC Name | 2,4,6-trichloro-5-(propan-2-yl)pyrimidine |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

While specific experimental data for this compound is limited in public databases, the following table summarizes key data for the closely related parent compound, 2,4,6-Trichloropyrimidine, which serves as a valuable reference.

Table of Physicochemical and Spectral Data for 2,4,6-Trichloropyrimidine:

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃N₂ | [2][3][4] |

| Molecular Weight | 183.42 g/mol | [2][3][4] |

| CAS Number | 3764-01-0 | [2][3][4] |

| Appearance | Colorless to yellow liquid/solid | [5][6] |

| Melting Point | 23-25 °C | [5][6] |

| Boiling Point | 210-215 °C | [5] |

| Density | 1.595 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.57 | [5] |

| ¹H NMR (CDCl₃) | δ 7.26 (s, 1H) | |

| IR Absorption (cm⁻¹) | 1560, 1533, 1433, 1407 (ring stretching) | [7] |

Synthesis and Experimental Protocols

General Synthesis Protocol for 2,4,6-Trichloropyrimidine:

This protocol is adapted from established methods for the synthesis of the parent compound.[8][9]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or reactants to form it in situ (e.g., PCl₃ and Chlorine)

-

Catalyst (optional, e.g., N,N-dimethylaniline)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, barbituric acid is reacted with an excess of phosphorus oxychloride. A catalyst may be added to facilitate the reaction.

-

The reaction mixture is heated, typically in the range of 70-115 °C.

-

Following the initial reaction, phosphorus pentachloride (or its precursors) is added, and the reaction is continued at a controlled temperature, for example, between 20 to 80 °C.

-

Upon completion, the excess POCl₃ and the product, 2,4,6-trichloropyrimidine, are separated from the reaction mixture, commonly by distillation.

Synthesis Workflow Diagram:

References

- 1. scienceopen.com [scienceopen.com]

- 2. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 3. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 5. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR [m.chemicalbook.com]

- 6. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]

- 7. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic data for 2,4,6-Trichloro-5-isopropylpyrimidine (NMR, IR, Mass Spec)

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data for 2,4,6-Trichloro-5-isopropylpyrimidine. This suggests that the compound may not be widely synthesized or characterized. This guide therefore presents a detailed analysis of the closely related and well-documented compound, 2,4,6-Trichloropyrimidine , to provide a foundational understanding and predictive insight for researchers. The experimental protocols and analytical logic described herein are directly applicable to the analysis of this compound, should it be synthesized.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile synthetic building blocks. The spectroscopic characterization of these molecules is fundamental to confirming their identity, purity, and structure. This technical guide provides a summary of the expected spectroscopic data for chloro-substituted pyrimidines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, using 2,4,6-trichloropyrimidine as a representative example.

Spectroscopic Data Summary for 2,4,6-Trichloropyrimidine

The following tables summarize the key spectroscopic data for 2,4,6-trichloropyrimidine.

Table 1: NMR Spectroscopic Data for 2,4,6-Trichloropyrimidine

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Source |

| ¹H | CDCl₃ | 7.45 (s) | H-5 | [1][2] |

| ¹³C | CDCl₃ | 162.88 | C-2, C-6 | [1][2] |

| 160.10 | C-4 | [1][2] | ||

| 120.04 | C-5 | [1][2] |

For this compound, one would expect to see additional signals in both the ¹H and ¹³C NMR spectra corresponding to the isopropyl group (a septet and a doublet in ¹H NMR, and two additional signals in the aliphatic region of the ¹³C NMR). The signal for H-5 would be absent.

Table 2: IR Spectroscopic Data for 2,4,6-Trichloropyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| 3108.63 | Medium | C-H stretch (aromatic) | [2] |

| 1560 | - | Ring stretching | [3] |

| 1533 | - | Ring stretching | [3] |

| 1529.23 | Strong | C=N/C=C ring stretching | [2] |

| 1433 | - | Ring stretching | [3] |

| 1407 | - | Ring stretching | [3] |

| 1276.57 | Strong | C-Cl stretch / Ring vibration | [2] |

| 880 | - | Ring-bending mode | [3] |

| 834.45 | Strong | C-H out-of-plane bend | [2] |

| 754.17 | Weak | C-Cl stretch | [2] |

For this compound, additional peaks corresponding to the C-H stretching and bending vibrations of the isopropyl group would be expected in the regions of 2970-2870 cm⁻¹ and 1470-1365 cm⁻¹.

Table 3: Mass Spectrometry Data for 2,4,6-Trichloropyrimidine

| m/z | Relative Intensity (%) | Assignment | Source |

| 182 | 100 | [M]⁺ (³⁵Cl₃) | [4] |

| 184 | 97 | [M]⁺ (³⁵Cl₂³⁷Cl) | [4] |

| 186 | 31 | [M]⁺ (³⁵Cl³⁷Cl₂) | [4] |

| 147 | 40 | [M-Cl]⁺ | [4] |

The mass spectrum is characterized by the isotopic pattern of the molecular ion, which is indicative of the number of chlorine atoms. For this compound, the molecular weight would be higher by the mass of an isopropyl group (43.08 g/mol ), and the fragmentation pattern would likely include the loss of the isopropyl group or a methyl radical from it.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for chloropyrimidine derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, a 90° pulse angle and a relaxation delay of 1-2 seconds are used.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, dichloromethane).

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a low-polarity silarylene phase).[7]

-

Set the temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 50-300). Electron ionization (EI) at 70 eV is a common ionization method.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried through the column by an inert gas, where separation occurs.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Examine the mass spectrum of this peak to determine the molecular weight and fragmentation pattern. The isotopic distribution for chlorine-containing fragments is a key diagnostic tool.[8]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

References

- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cromlab-instruments.es [cromlab-instruments.es]

- 8. pubs.acs.org [pubs.acs.org]

Solubility of 2,4,6-Trichloro-5-isopropylpyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-isopropylpyrimidine in Organic Solvents

Abstract

This compound is a halogenated pyrimidine derivative with significant potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Successful process development, purification, and formulation of drug candidates rely on a thorough understanding of their solubility characteristics. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. Rather than a simple data sheet, this document serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the theoretical principles for predicting solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the application of the resulting data. The protocols are designed to be self-validating and grounded in established scientific principles, ensuring the generation of reliable and reproducible results.

Introduction: The Significance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences nearly every stage of the drug development pipeline. For a synthetic building block like this compound, solubility data is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification Strategy: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[1]

-

Formulation Development: For final APIs, solubility directly impacts bioavailability and the choice of drug delivery systems.[1]

Given the importance of this parameter, the current lack of published data for this compound presents a significant challenge for scientists working with this molecule. This guide provides the necessary tools to bridge that knowledge gap.

Physicochemical Profile & Theoretical Solubility Prediction

While experimental data is the gold standard, a theoretical assessment based on molecular structure can provide valuable initial guidance for solvent selection.

Molecular Structure and Properties

This compound (CAS No. 1780-42-3) possesses a molecular formula of C₇H₇Cl₃N₂. Its structure is characterized by a pyrimidine core, which is weakly basic due to the two nitrogen atoms. However, the strong electron-withdrawing effects of the three chlorine atoms significantly reduce the basicity of the ring. The molecule's key features influencing solubility are:

-

High Degree of Halogenation: The three chloro-substituents make the molecule relatively non-polar and hydrophobic.

-

Alkyl Group: The isopropyl group at the 5-position further increases the molecule's lipophilicity and steric bulk compared to its methyl or unsubstituted analogs.

-

Pyrimidine Core: The nitrogen atoms in the aromatic ring offer sites for potential weak hydrogen bonding with protic solvents, although this is sterically hindered.

Based on the "like dissolves like" principle, it is predicted that this compound will exhibit higher solubility in non-polar to moderately polar aprotic organic solvents and poor solubility in highly polar, protic solvents like water.

Comparison with Structural Analogs

To refine this prediction, we can compare the known properties of structurally similar compounds. The addition of the isopropyl group is expected to increase solubility in non-polar solvents compared to the methyl or unsubstituted versions.

| Property | This compound | 2,4,6-Trichloro-5-methylpyrimidine[2] | 2,4,6-Trichloropyrimidine[3][4] |

| CAS Number | 1780-42-3 | 1780-36-5 | 3764-01-0[3] |

| Molecular Formula | C₇H₇Cl₃N₂ | C₅H₃Cl₃N₂ | C₄HCl₃N₂[3] |

| Molecular Weight | ~225.5 g/mol | 197.45 g/mol | 183.42 g/mol [3] |

| Physical Form | Solid (Predicted) | Solid | Liquid/Low-Melting Solid[5] |

| Melting Point | Not available | 65-69 °C | 23-25 °C[5] |

| Predicted Polarity | Low to Moderate | Low to Moderate | Moderate |

| Predicted Water Solubility | Very Low | Very Low | Low / Immiscible[6] |

This comparison logically suggests that solvents effective for dissolving other non-polar chlorinated aromatics will be strong candidates for the target compound.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[7][8] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest until thermodynamic equilibrium is achieved.

Below is a comprehensive workflow for this determination, from solvent selection to final quantification.

Logical Workflow for Solubility Determination

The entire experimental process can be visualized as a logical sequence of steps, each with a specific purpose, designed to ensure data integrity.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium has been reached.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC-UV system or drying oven for gravimetric analysis

Procedure:

-

Preparation of Materials:

-

Rationale: Increasing the surface area of the solid solute accelerates the dissolution process, helping to reach equilibrium faster.[7]

-

Action: If the compound consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

-

Sample Preparation:

-

Rationale: An excess of solid is required to ensure the final solution is truly saturated at equilibrium. A 3-fold to 5-fold excess is typically sufficient.[9] This protocol is performed in triplicate for each solvent to ensure reproducibility.[7]

-

Action: To each of three separate vials, add approximately 50-100 mg of the powdered compound. Record the exact mass if using the gravimetric method.

-

-

Solvent Addition & Equilibration:

-

Rationale: Continuous agitation at a constant, controlled temperature is critical for reaching thermodynamic equilibrium. An incubation time of 24 to 72 hours is standard, as shorter times may only yield kinetic solubility, while longer times ensure true equilibrium is met.[10][11]

-

Action: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for 24 hours.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed to accurately measure the concentration of the dissolved solute. Centrifugation followed by filtration is a robust method to obtain a clear, particle-free saturated solution.[8]

-

Action: After the 24-hour equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean collection vial.

-

-

Equilibrium Verification (Self-Validation):

-

Rationale: To confirm that equilibrium has been reached, the process is repeated with a longer incubation time. If the solubility values at 24h and 48h are in close agreement, it provides confidence that the system was at equilibrium.

-

Action: Return one set of vials to the shaker for an additional 24 hours (48h total). Repeat the phase separation (Step 4) and proceed to quantification. If the results from the 24h and 48h samples are within an acceptable margin (e.g., <5% difference), equilibrium can be considered achieved.

-

Analytical Quantification Methods

Once a clear, saturated solution is obtained, the concentration of the dissolved solute must be accurately measured.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and sensitivity. The analysis of pyrimidine derivatives by reversed-phase HPLC is well-established.[12][13]

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak shape and retention time.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance (λmax), likely around 270 nm, which is common for pyrimidine rings.[15]

-

Injection Volume: 10 µL.

-

-

Calculation: Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the diluted sample, determine its peak area, and calculate its concentration using the calibration curve. Remember to account for the dilution factor to determine the original solubility.

Method 2: Gravimetric Analysis

This method is simpler but less sensitive and requires larger volumes. It is suitable for solutes with moderate to high solubility.

Protocol:

-

Sample Preparation: Accurately pipette a known volume (e.g., 2.0 mL) of the filtered supernatant into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Place the vial in a drying oven set to a moderate temperature (e.g., 60-80 °C) under a gentle stream of nitrogen or under vacuum until all the solvent has evaporated.

-

Mass Determination: Allow the vial to cool to room temperature in a desiccator, then weigh it on an analytical balance.

-

Calculation: The mass of the dissolved solid is the final mass minus the initial mass of the vial. The solubility is calculated as: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format for easy comparison.

Table 1: Predicted Solvent Classes and Recommended Test Solvents

| Solvent Class | Polarity | H-Bonding | Recommended Test Solvents | Predicted Solubility |

| Non-Polar Aprotic | Low | None | Hexane, Toluene, Cyclohexane | Moderate to High |

| Halogenated | Low | None | Dichloromethane (DCM), Chloroform | High |

| Polar Aprotic | Moderate | None | Ethyl Acetate, Tetrahydrofuran (THF) | High |

| Polar Aprotic (Amide) | High | Acceptor | N,N-Dimethylformamide (DMF) | Moderate to High |

| Polar Protic (Alcohol) | High | Donor/Acceptor | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate |

| Polar Protic (Aqueous) | Very High | Donor/Acceptor | Water | Very Low / Insoluble |

Table 2: Example Data Output for Solubility of Compound XYZ at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Toluene | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Dichloromethane | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Methanol | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Water | [Experimental Value] | [Calculated Value] | HPLC-UV |

Conclusion

While direct experimental data for the solubility of this compound remains elusive in current literature, a robust framework for its determination can be constructed from fundamental principles and established methodologies. By combining theoretical predictions based on molecular structure with rigorous experimental work using the shake-flask method, researchers can generate the high-quality, reliable data essential for process chemistry and drug development. The protocols detailed in this guide provide a clear pathway for scientists to systematically investigate this key physicochemical property, enabling more efficient and informed research with this valuable synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4,6-Trichloro-5-methylpyrimidine CAS#: 1780-36-5 [m.chemicalbook.com]

- 3. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 5. 2,4,6-Trichloropyrimidine, 97% 3764-01-0 India [ottokemi.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. scribd.com [scribd.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2,4,6-Trichloro-5-isopropylpyrimidine

CAS Number: 1780-42-3

This technical guide provides a comprehensive overview of 2,4,6-trichloro-5-isopropylpyrimidine, a halogenated pyrimidine derivative. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of the 2,4,6-trichloropyrimidine scaffold and its other 5-substituted analogs. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in utilizing functionalized pyrimidines as versatile building blocks.

The core of this molecule is the pyrimidine ring, a heterocyclic aromatic compound that is a fundamental component of nucleic acids. The presence of three chlorine atoms makes the ring highly electron-deficient and susceptible to nucleophilic substitution, rendering it an exceptionally useful scaffold for the synthesis of diverse molecular libraries. The isopropyl group at the 5-position provides a lipophilic substituent that can be used to probe steric and electronic interactions in target-based drug design.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not extensively documented. The table below summarizes its basic identifiers and provides data for closely related analogs for comparative purposes.

| Property | Value for this compound | Value for 2,4,6-Trichloro-5-methylpyrimidine (for comparison) | Value for 2,4,6-Trichloropyrimidine (Parent Compound) |

| CAS Number | 1780-42-3 | 1780-36-5 | 3764-01-0[1][2] |

| Molecular Formula | C₇H₇Cl₃N₂ | C₅H₃Cl₃N₂ | C₄HCl₃N₂[1] |

| Molecular Weight | 225.50 g/mol | 197.45 g/mol | 183.42 g/mol [1] |

| Melting Point | Data not available | Data not available | 23-25 °C |

| Boiling Point | Data not available | Data not available | 210-215 °C |

| Density | Data not available | Data not available | 1.595 g/mL at 20 °C |

Synthesis and Experimental Protocols

The synthesis of this compound would logically follow established methods for producing other 5-substituted-2,4,6-trichloropyrimidines. The general approach involves the chlorination of a corresponding 5-substituted barbituric acid. While a specific protocol for 5-isopropylbarbituric acid chlorination is not available, the following represents a plausible and detailed experimental methodology based on protocols for similar compounds, such as the synthesis of 2,4,6-trichloropyrimidine from barbituric acid.[1][3][4]

Hypothetical Synthesis of this compound

This two-step synthesis involves the initial formation of 5-isopropylbarbituric acid followed by its chlorination.

Step 1: Synthesis of 5-isopropylbarbituric acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Condensation: To the sodium ethoxide solution, add diethyl 2-isopropylmalonate. Stir the mixture for 30 minutes at room temperature.

-

Cyclization: Add urea to the reaction mixture. Heat the mixture to reflux and maintain for 6-8 hours. A precipitate of the sodium salt of 5-isopropylbarbituric acid will form.

-

Work-up: After cooling, the precipitate is collected by filtration. The solid is then dissolved in water and acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, causing the 5-isopropylbarbituric acid to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water or an ethanol/water mixture to yield pure 5-isopropylbarbituric acid.

Step 2: Chlorination of 5-isopropylbarbituric acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a trap for acidic gases), and a dropping funnel, place the dried 5-isopropylbarbituric acid.

-

Chlorination: Add a significant excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine catalyst, such as N,N-dimethylaniline or N,N-diethylaniline, is often added to facilitate the reaction.[1][3]

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of its chlorine substituents toward nucleophilic aromatic substitution (SₙAr). The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three electron-withdrawing chlorine atoms.

Regioselectivity of Substitution

The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for sequential and regioselective substitution.

-

C4 and C6 Positions: These positions are generally the most reactive towards nucleophiles. They are electronically equivalent and are activated by the adjacent nitrogen atoms. The first substitution typically occurs at one of these positions.

-

C2 Position: The chlorine at the C2 position, situated between two nitrogen atoms, is less reactive than those at C4 and C6. Substitution at this position usually requires more forcing conditions (e.g., higher temperatures).

This differential reactivity allows chemists to introduce different nucleophiles in a stepwise manner, making the 2,4,6-trichloropyrimidine scaffold a powerful tool for generating molecular diversity.

Applications as a Synthetic Scaffold

2,4,6-Trichloropyrimidine and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to sequentially replace the chlorine atoms with various functional groups (amines, alcohols, thiols, etc.) makes it an ideal starting material for building libraries of compounds for high-throughput screening.

While direct applications of the 5-isopropyl derivative are not well-documented, the pyrimidine core is central to many biologically active molecules. Pyrimidine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5][6] The 5-isopropyl group can serve as a key pharmacophoric element to enhance binding affinity and modulate pharmacokinetic properties.

References

- 1. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of Chlorine Atoms in 2,4,6-Trichloro-5-isopropylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-isopropylpyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of three chlorine atoms at the 2, 4, and 6 positions, along with a sterically demanding isopropyl group at the 5-position, offers a versatile platform for the synthesis of diverse derivatives through nucleophilic aromatic substitution (SNAr). Understanding the differential reactivity of the three chlorine atoms is paramount for the regioselective synthesis of novel compounds with desired pharmacological profiles. This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in this compound, supported by data from analogous systems, detailed experimental considerations, and visual representations of key chemical processes.

Core Principles of Reactivity

The reactivity of the chlorine atoms in this compound is governed by the intrinsic electronic properties of the pyrimidine ring and the steric influence of the substituents. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. The chlorine atoms at the 2, 4, and 6 positions are susceptible to displacement by a variety of nucleophiles.

The general order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine scaffold is C4/C6 > C2. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens.

However, the presence of the bulky isopropyl group at the C5 position introduces a significant steric hindrance, which can modulate this inherent reactivity. The steric bulk of the C5-substituent can disfavor nucleophilic attack at the adjacent C4 and C6 positions, potentially enhancing the reactivity at the C2 position. The interplay between electronic activation and steric hindrance is a key determinant of the final product distribution.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is a multifactorial phenomenon. Key factors that researchers must consider include:

-

Nature of the Nucleophile: The size and nucleophilicity of the attacking species play a critical role. Smaller, highly reactive nucleophiles may be less sensitive to steric hindrance and may favor attack at the electronically preferred C4/C6 positions. Conversely, bulkier nucleophiles are more likely to react at the less sterically encumbered C2 position. For instance, in related 5-substituted 2,4-dichloropyrimidines, tertiary amines have been shown to exhibit a preference for the C2 position, while other amines favor C4.

-

Reaction Conditions:

-

Solvent: The polarity and proticity of the solvent can influence the reaction rates and regioselectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for SNAr reactions.

-

Temperature: Higher temperatures can overcome activation barriers and may lead to the formation of thermodynamically more stable products or a mixture of isomers.

-

Base: The choice of base is crucial for reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols, thiols). Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, sodium hydride).

-

Quantitative Data on Reactivity

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the expected reactivity patterns based on studies of analogous 5-substituted polychloropyrimidines. The product ratios are illustrative and will vary depending on the specific nucleophile and reaction conditions.

| Nucleophile Type | Expected Major Product(s) | Expected Minor Product(s) | Rationale |

| Small, "Hard" Nucleophiles (e.g., NH3, primary amines) | 4/6-substituted | 2-substituted | Electronic factors favoring attack at C4/C6 dominate over the moderate steric hindrance. |

| Bulky, "Soft" Nucleophiles (e.g., secondary amines, anilines) | 2-substituted and/or 4/6-substituted | Mixture of isomers | A balance between electronic preference and steric hindrance from the C5-isopropyl group and the nucleophile itself. |

| Very Bulky Nucleophiles (e.g., tertiary amines) | 2-substituted | 4/6-substituted | Steric hindrance at the C4 and C6 positions becomes the dominant factor, directing the nucleophile to the C2 position. |

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

General Procedure for Amination (Primary or Secondary Amines)

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF; 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 eq.).

-

Base Addition: Add a suitable base (e.g., triethylamine or diisopropylethylamine; 1.5-2.0 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired substituted pyrimidine.

General Procedure for Alkoxylation or Thiolation

-

Nucleophile Preparation: In a separate flask, dissolve the alcohol or thiol (1.1 eq.) in an anhydrous solvent (e.g., THF or DMF). Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil; 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes to generate the corresponding alkoxide or thiolate.

-

Reaction with Pyrimidine: Add the solution of the alkoxide or thiolate dropwise to a solution of this compound (1.0 eq.) in the same anhydrous solvent at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Visualization of Chemical Processes

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on the this compound ring, showing the formation of the Meisenheimer intermediate.

Caption: General SNAr mechanism on the pyrimidine core.

Experimental Workflow: A Typical Substitution Reaction

The following diagram outlines a typical workflow for the synthesis and purification of a substituted 5-isopropylpyrimidine derivative.

Caption: A typical experimental workflow.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds. The reactivity of its chlorine atoms is a nuanced interplay of electronic effects inherent to the pyrimidine ring and steric hindrance imposed by the C5-isopropyl group. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can achieve a degree of regioselective substitution, enabling the targeted synthesis of desired isomers. This guide provides a foundational understanding and practical considerations for scientists and drug development professionals working with this versatile scaffold, facilitating the exploration of new chemical space in the quest for novel therapeutics.

A Technical Guide to the Research Applications of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their successful application in the development of drugs for a multitude of diseases. This technical guide provides an in-depth overview of the current and potential research applications of substituted pyrimidines, with a focus on their roles in oncology, virology, bacteriology, and neuroscience. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and drug discovery in this exciting field.

Anticancer Applications

Substituted pyrimidines have emerged as a particularly fruitful scaffold for the development of anticancer agents, most notably as kinase inhibitors. By targeting the ATP-binding site of various kinases that are often dysregulated in cancer, these compounds can effectively block aberrant signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition

A significant number of clinically successful kinase inhibitors are based on the pyrimidine scaffold. These compounds often function by mimicking the purine ring of ATP, thereby competing for the enzyme's active site.

Table 1: Anticancer Activity of Substituted Pyrimidine Kinase Inhibitors

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | EGFR | SW620 (Colon) | 6.9 - >40 | [1] |

| 2,4-Disubstituted Pyrimidines | CDK9 | PANC-1 (Pancreatic) | as low as 0.08 | [2] |

| Pyrimidine-5-carbonitriles | EGFR | HepG2 (Liver) | 0.00829 | [3] |

| Pyrimidine-5-carbonitriles | VEGFR-2 | HCT-116 (Colon) | 1.14 - 10.33 | [4] |

| Thiazolo[4,5-d]pyrimidines | Not specified | C32 (Melanoma) | 24.4 | [5] |

| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 | [5] | |

| Oxazolo[5,4-d]pyrimidines | Not specified | HT29 (Colon) | 58.4 | [6] |

| 2,4,6-Trisubstituted Pyrimidines | ABL1 Tyrosine Kinase | K562 (Leukemia) | Not specified | [7] |

| Thiazolopyrimidines | Not specified | PC-3 (Prostate) | High activity | [8] |

| Thiazolopyrimidines | Not specified | HCT-116 (Colon) | High activity | [8] |

Signaling Pathways Targeted by Pyrimidine-Based Anticancer Agents

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[11] Pyrimidine-based inhibitors can block the downstream signaling cascade by competing with ATP for the kinase domain of EGFR.[9][10][11]

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for mediating signals from cytokines and growth factors, which are involved in inflammation and immunity. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[12][13] Substituted pyrimidines have been developed as potent inhibitors of JAKs.

Antiviral Applications

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them ideal candidates for antiviral drug development. They can act as nucleoside analogs that, once incorporated into the viral genome, terminate chain elongation or induce mutations. Non-nucleoside pyrimidine derivatives can also inhibit key viral enzymes such as reverse transcriptase.

Table 2: Antiviral Activity of Substituted Pyrimidines

| Compound Class | Virus | Assay | EC50 (µM) | Reference |

| Dihydropyrimidine Derivatives | HIV-1 | Reverse Transcriptase Inhibition | <0.01 | [14] |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | Plaque Reduction | 0.01 - 0.1 | [15] |

| 5-Substituted Uracil Derivatives | SARS-CoV-2 | Cell-based | 3.0 - 60.0 | [16] |

NF-κB Signaling Pathway in Viral Infections

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate and adaptive immune responses to viral infections.[17][18] Many viruses have evolved mechanisms to manipulate this pathway to their advantage. Certain pyrimidine derivatives can modulate the NF-κB pathway, thereby exerting an antiviral effect by restoring the host's immune response.[17][18]

Antibacterial Applications

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Substituted pyrimidines have shown promise in this area, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Substituted Pyrimidines

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,4,6-Trisubstituted Pyrimidines | S. aureus | <60 | [1] |

| 2,4,6-Trisubstituted Pyrimidines | B. subtilis | Comparable to ampicillin | [19] |

| 2,4,6-Trisubstituted Pyrimidines | E. coli | Comparable to ampicillin | [19] |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamines | S. aureus (MRSA/VISA) | 1 | [20] |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamines | E. coli (ΔAcrB) | 2 | [20] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones with pyrimidine | S. aureus | 0.25 - 1 | [21] |

| Pyridopyrimidines | Gram-positive & Gram-negative | 0.48 - 3.91 | [11] |

Central Nervous System (CNS) Applications

Substituted pyrimidines are also being explored for their potential in treating CNS disorders. Their ability to cross the blood-brain barrier and interact with various CNS targets, such as receptors and enzymes, makes them attractive candidates for the development of novel neurotherapeutics.

Table 4: CNS Activity of Substituted Pyrimidines

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| 4-Aminopyrimidine Derivatives | BACE1 | FRET Assay | 1.4 | [22] |

| 4-Aminopyridine Derivatives | Acetylcholinesterase | Enzyme Inhibition | 4APMb showed max activity | [23] |

| Thiazolo[5,4-d]pyrimidine Derivatives | Adenosine A2A Receptor | Binding Assay | Ki = 8.62 nM | [24] |

| Thiazolo[3,2-a]pyrimidine Derivatives | Not specified | MTT (Cytotoxicity) | 6.26 | [24] |

Experimental Protocols

Synthesis of Substituted Pyrimidines

A common method for the synthesis of 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound with guanidine.[25]

Experimental Workflow:

Protocol:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

A one-pot synthesis of pyrimidine-5-carbonitriles can be achieved through the reaction of an aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[26]

Protocol:

-

Mix the substituted benzaldehyde (1 equivalent), malononitrile (1 equivalent), and urea/thiourea (1.2 equivalents) in a reaction vessel.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture at 110°C under solvent-free conditions for the specified time, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and stir to precipitate the solid product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

References

- 1. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. ias.ac.in [ias.ac.in]

The Chemistry of Trichloropyrimidines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry of trichloropyrimidines, versatile building blocks in organic synthesis and medicinal chemistry. This document details their synthesis, reactivity, and applications, with a focus on their role in the development of targeted therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Introduction to Trichloropyrimidines

Trichloropyrimidines are highly reactive heterocyclic compounds, with 2,4,6-trichloropyrimidine being the most prominent member. The pyrimidine ring, a π-deficient heterocycle, is rendered even more electron-deficient by the presence of three electron-withdrawing chlorine atoms.[1] This electronic characteristic makes the carbon atoms of the pyrimidine ring highly susceptible to nucleophilic attack, forming the basis of their extensive use in synthetic chemistry.[1]

The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective substitutions, enabling the synthesis of a diverse array of polysubstituted pyrimidines. This controlled functionalization is a key feature exploited in the construction of complex molecules with significant biological activity, including kinase inhibitors and antiviral agents.

Synthesis of 2,4,6-Trichloropyrimidine

The primary industrial and laboratory-scale synthesis of 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being the most common, often in combination with other reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) and chlorine gas.[2][3]

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 2,4,6-trichloropyrimidine.

Physical and Spectroscopic Properties

2,4,6-Trichloropyrimidine is a colorless to light yellow solid or liquid at room temperature with a characteristic melting point. Its structure has been confirmed by various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃N₂ | [4] |

| Molecular Weight | 183.42 g/mol | |

| CAS Number | 3764-01-0 | |

| Melting Point | 23-25 °C | [5] |

| Boiling Point | 210-215 °C | [5] |

| Density | 1.595 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.57 | [5] |

Table 1: Physical Properties of 2,4,6-Trichloropyrimidine.

| Spectroscopy | Solvent | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR | CDCl₃ | 7.45 (s, 1H) | H-5 | |

| ¹³C NMR | CDCl₃ | 162.88 | C-2, C-6 | |

| 160.10 | C-4 | |||

| 120.04 | C-5 | |||

| IR (Nujol Mull) | - | 1560, 1533, 1433, 1407 | Ring stretching modes | [6] |

Table 2: Spectroscopic Data for 2,4,6-Trichloropyrimidine.

Reactivity of Trichloropyrimidines

The chemistry of trichloropyrimidines is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The order of reactivity of the chlorine atoms is generally C4(6) > C2. This differential reactivity allows for the stepwise introduction of various nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

A wide range of nucleophiles, including amines, anilines, alcohols, and thiols, readily displace the chlorine atoms of 2,4,6-trichloropyrimidine. The regioselectivity of the initial substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with anilines often yield the 4-substituted product as the major isomer.[7][8]

The sequential substitution can be controlled to produce mono-, di-, and tri-substituted pyrimidines.

Caption: Stepwise functionalization of 2,4,6-trichloropyrimidine via SₙAr.

Regioselectivity

The regioselectivity of nucleophilic attack is a critical aspect of trichloropyrimidine chemistry. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4/C6 positions. The electronic properties of the incoming nucleophile and any existing substituents on the pyrimidine ring can further influence this selectivity.

Applications in Drug Development

The trichloropyrimidine scaffold is a key component in a multitude of biologically active compounds, making it highly valuable in medicinal chemistry and drug development.

Antiviral Agents: Etravirine

2,4,6-Trichloropyrimidine is a crucial starting material in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[9] The synthesis involves a series of sequential nucleophilic substitution reactions.[10][11][12]

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. Trichloropyrimidines serve as versatile intermediates for the synthesis of inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) and Activin Receptor-Like Kinase 5 (ALK5).

Aberrant EGFR signaling is implicated in the growth and proliferation of numerous cancers.[9] EGFR inhibitors block the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting tumor growth.[9]

Caption: Inhibition of the EGFR signaling cascade by a trichloropyrimidine-based inhibitor.

ALK5 is a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in tumorigenesis and fibrosis.[13] ALK5 inhibitors block this pathway by preventing the phosphorylation of downstream SMAD proteins.[14]

Caption: Inhibition of the TGF-β/ALK5 signaling cascade.

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid[3][7]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N-methylpyrrolidone (NMP) or Triethylamine (catalyst)

-

Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂)

Procedure:

-

To a reaction vessel charged with phosphorus oxychloride (e.g., 5.5 molar equivalents), add barbituric acid (1 molar equivalent) and a catalytic amount of N-methylpyrrolidone or triethylamine (e.g., 0.026 molar equivalents).

-

Heat the mixture to approximately 75-80°C and stir for several hours (e.g., 7 hours).

-

Cool the reaction mixture slightly and then add phosphorus trichloride (e.g., 3 molar equivalents).

-

Introduce chlorine gas (e.g., 3 molar equivalents) into the reaction mixture over a period of several hours, maintaining the temperature.

-

After the addition of chlorine is complete, continue stirring at the reaction temperature for an additional hour.

-

Isolate the product by distillation. First, distill off the excess phosphorus oxychloride at atmospheric pressure.

-

Then, distill the 2,4,6-trichloropyrimidine under reduced pressure.

-

The yield of 2,4,6-trichloropyrimidine is typically in the range of 80-95%.

General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

2,4,6-Trichloropyrimidine

-

Amine nucleophile

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Solvent (e.g., 1,4-dioxane, ethanol)

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1 molar equivalent) in the chosen solvent in a reaction flask.

-

Add the amine nucleophile (1-1.2 molar equivalents for monosubstitution).

-

Add a base such as diisopropylethylamine (1.2-2 molar equivalents) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 70°C or reflux) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature or below.

-

If a precipitate forms, filter the solid product and wash it with a suitable solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate for Etravirine)[11][12]

Materials:

-

2,4,6-Trichloropyrimidine

-

3,5-Dimethyl-4-hydroxybenzonitrile

-

N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1 molar equivalent) in 1,4-dioxane.

-

Add 3,5-dimethyl-4-hydroxybenzonitrile (1 molar equivalent) to the solution under stirring.

-

Add N,N-diisopropylethylamine (2 molar equivalents) to the solution over a period of 30 minutes.

-

Heat the reaction mixture to 70°C and stir for 2 hours.

-

Cool the reaction mixture slowly to 15°C.

-

Filter the resulting product at 12-15°C and wash the filter cake with 1,4-dioxane.

-

Finally, wash the cake with water to obtain the desired product. The reported yield is approximately 92.5%.[11]

Conclusion

Trichloropyrimidines, particularly 2,4,6-trichloropyrimidine, are indispensable reagents in modern organic and medicinal chemistry. Their facile synthesis and predictable, yet tunable, reactivity through sequential nucleophilic aromatic substitution reactions provide access to a vast chemical space of substituted pyrimidines. This versatility has been instrumental in the development of important pharmaceuticals, including antiviral and anticancer agents. A thorough understanding of their chemistry, as outlined in this guide, is crucial for researchers aiming to leverage these powerful building blocks in the discovery and development of novel chemical entities.

References

- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 2. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of 2,4,6-Trichloro-Substituted Pyrimidines

Disclaimer: This document provides a technical overview of the stability and storage conditions for 2,4,6-trichloro-substituted pyrimidines. Specific experimental data for 2,4,6-Trichloro-5-isopropylpyrimidine was not available in the public domain at the time of writing. The information presented herein is a synthesis of data from safety data sheets and chemical literature for the parent compound, 2,4,6-trichloropyrimidine, and its close structural analogs. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with specific institutional safety protocols.

Introduction

2,4,6-Trichloro-substituted pyrimidines are highly reactive heterocyclic compounds that serve as versatile building blocks in organic synthesis. The electron-withdrawing nature of the three chlorine atoms makes the pyrimidine ring susceptible to nucleophilic substitution, a key feature exploited in the synthesis of a wide range of biologically active molecules and functional materials. Due to their reactivity, understanding the stability and appropriate storage conditions is critical to ensure material integrity, experimental reproducibility, and safety.

Chemical Stability

2,4,6-Trichloropyrimidine and its derivatives are generally stable at room temperature when stored in closed containers under normal handling and storage conditions.[1] However, their stability can be compromised by exposure to incompatible materials, excess heat, and moisture.

Key Stability Characteristics:

-

General Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Sensitivity: Can be sensitive to moisture and strong acids. The pyrimidine ring has some alkalinity and can form salts with volatile acids.[2]

-

Thermal Stability: Avoid excess heat to prevent decomposition.[1]

-

Light Sensitivity: While not explicitly stated for all derivatives, it is good practice to store reactive chemicals in amber or opaque containers to protect from light.

Recommended Storage Conditions